氯碘乙酸

描述

Chloroiodoacetic acid is a halogenated compound that can be formed through the reaction of iodized table salt with chlorinated drinking water. It has been identified alongside iodoacetic acid in municipal tap water when it reacts with potassium iodide, a component of iodized salt. The formation of chloroiodoacetic acid is influenced by factors such as the presence of sodium hypochlorite and humic acid, as well as the concentration of potassium iodide. The compound is of interest due to its cytotoxic and genotoxic properties, which raise concerns about its potential health effects .

Synthesis Analysis

The synthesis of chloroiodoacetic acid can occur naturally in the environment, as seen in the interaction between iodized table salt and chlorinated drinking water. The process is influenced by the presence of sodium hypochlorite and humic acid, which can affect the yield of chloroiodoacetic acid. The concentration of potassium iodide is also a determining factor in the formation of this compound .

Molecular Structure Analysis

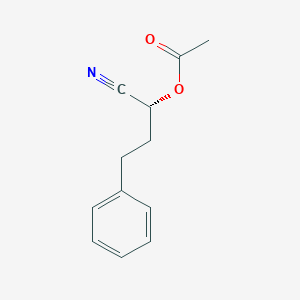

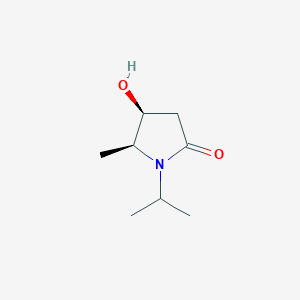

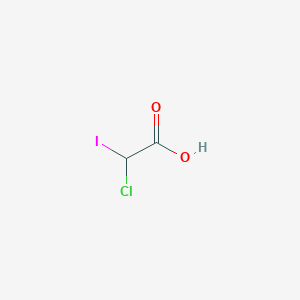

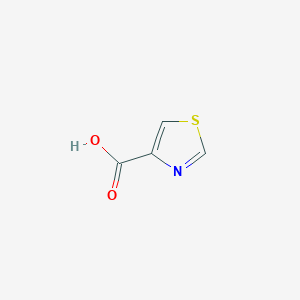

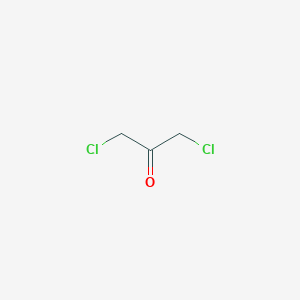

The molecular structure of chloroiodoacetic acid is not explicitly detailed in the provided papers. However, the presence of both chlorine and iodine atoms in the molecule suggests that it may have interesting electronic properties due to the differing electronegativities of these halogens. This could potentially affect its reactivity and interactions with biological molecules .

Chemical Reactions Analysis

Chloroiodoacetic acid is formed through chemical reactions involving chlorinated water and iodide ions. The specific pathways and mechanisms of these reactions are not detailed in the provided papers, but the formation of chloroiodoacetic acid is likely to involve electrophilic substitution reactions where chlorine and iodine are introduced into acetic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroiodoacetic acid, such as solubility, boiling point, and reactivity, are not discussed in the provided papers. However, its formation in tap water suggests that it is at least somewhat soluble in water. The presence of both chlorine and iodine in the molecule may also influence its volatility and stability .

Relevant Case Studies

The provided papers do not include specific case studies on chloroiodoacetic acid. However, the study of its formation in tap water boiled with iodized table salt provides a real-world context where this compound can be generated and potentially ingested by humans. This scenario highlights the importance of understanding the health implications of chloroiodoacetic acid, given its cytotoxic and genotoxic effects .

科学研究应用

烹饪和水处理中的形成和分析

已经确定当市政供水中的氯化自来水与碘盐或碘化钾发生作用时,氯碘乙酸会被识别为一个副产品。了解烹饪过程中的化学动态及其对水质的潜在影响至关重要。在这种相互作用中形成的氯碘乙酸的浓度明显低于碘乙酸。该研究利用气相色谱-质谱联用(GC-MS)和气相色谱-高分辨质谱(GC-HRMS)进行分析(Becalski et al., 2006)。

水消毒副产物

氯碘乙酸,以及其他卤代乙酸(HAAs),被认为是一种有毒的水消毒副产物。一项研究开发了一种高性能离子色谱-串联质谱方法,用于同时测定氯、溴和碘乙酸,包括氯碘乙酸,以及相关的卤代污染物。这种方法对于常规水质监测和水研究至关重要,特别是涉及对碘乙酸的新兴关注(Xue et al., 2016)。

与水中模型化合物的相互作用

氯碘乙酸,与氯乙酸一起,是一项研究的一部分,该研究调查了氯衰减与在各种模型化合物存在下生成消毒副产物(DBP)如三氯甲烷(TCM)和氯乙酸(CAA)之间的关系。了解这种关系对于预测和控制水处理过程中DBP的形成至关重要(Chang et al., 2006)。

安全和危害

Chloroiodoacetic Acid should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

2-chloro-2-iodoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClIO2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHUCRGLFVRTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633989 | |

| Record name | Chloro(iodo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloroiodoacetic Acid | |

CAS RN |

53715-09-6 | |

| Record name | Chloro(iodo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)